molecular formula C8H9IO B3251695 1-Iodo-3-methoxy-2-methylbenzene CAS No. 21093-09-4

1-Iodo-3-methoxy-2-methylbenzene

Cat. No.: B3251695
CAS No.: 21093-09-4
M. Wt: 248.06 g/mol
InChI Key: XTLINWQSNOAMFA-UHFFFAOYSA-N
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Description

1-Iodo-3-methoxy-2-methylbenzene is an organic compound with the molecular formula C8H9IO. It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, a methoxy group, and a methyl group. This compound is known for its applications in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-3-methoxy-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 3-methoxy-2-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, ensuring the selective introduction of the iodine atom at the desired position on the benzene ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale electrophilic aromatic substitution reactions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and concentration of reagents.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-3-methoxy-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Substitution: Formation of 3-methoxy-2-methylbenzene derivatives with different substituents.

    Oxidation: Formation of 3-methoxy-2-methylbenzoic acid or 3-methoxy-2-methylbenzaldehyde.

    Reduction: Formation of 3-methoxy-2-methylbenzene.

Scientific Research Applications

1-Iodo-3-methoxy-2-methylbenzene is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-iodo-3-methoxy-2-methylbenzene in chemical reactions typically involves electrophilic aromatic substitution. The iodine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. The methoxy group, being an electron-donating group, directs the electrophile to the ortho and para positions relative to itself. This results in the formation of a positively charged benzenonium intermediate, which subsequently loses a proton to regenerate the aromatic system .

Comparison with Similar Compounds

  • 1-Iodo-2-methoxy-4-methylbenzene
  • 1-Iodo-4-methoxy-2-methylbenzene
  • 1-Iodo-3-methylbenzene

Uniqueness: 1-Iodo-3-methoxy-2-methylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it undergoes. The presence of both electron-withdrawing and electron-donating groups on the benzene ring provides a balance that makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-iodo-3-methoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLINWQSNOAMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21093-09-4
Record name 1-iodo-3-methoxy-2-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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